Product packaging for 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine(Cat. No.:CAS No. 540469-12-3)

3-Bromo-7-chloroimidazo[1,2-A]pyrimidine

Cat. No.: B2510305
CAS No.: 540469-12-3
M. Wt: 232.47
InChI Key: FYWFJPNRYNRXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-7-chloroimidazo[1,2-a]pyrimidine (Molecular Formula: C 6 H 3 BrClN 3 ) is a high-value fused heterocyclic compound serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyrimidine scaffold is recognized for its wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anxiolytic properties . This specific derivative is functionally engineered with bromo and chloro substituents, making it a versatile precursor for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create libraries of novel compounds for biological screening . Researchers value this scaffold because it is a structural feature in several preclinical drug candidates, such as divaplon and fasiplon, which were investigated for their anxiolytic and anticonvulsant effects . The compound's utility extends to materials science, where it can be used in the development of organic fluorophores for use as biomarkers and photochemical sensors . As a bifunctional building block, the 3-bromo and 7-chloro groups offer orthogonal reactivity for sequential functionalization, allowing for precise modulation of the core structure to optimize drug-like properties and explore structure-activity relationships (SAR). This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClN3 B2510305 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine CAS No. 540469-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-chloroimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-9-6-10-5(8)1-2-11(4)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWFJPNRYNRXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540469-12-3
Record name 3-bromo-7-chloroimidazo[1,2-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Imidazo 1,2 a Pyrimidine Scaffolds and Halogenated Derivatives

Classical and Contemporary Approaches to the Imidazo[1,2-A]pyrimidine (B1208166) Nucleus

The synthesis of the core imidazo[1,2-a]pyrimidine structure can be achieved through several reliable methods, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

The Chichibabin reaction is a foundational and widely recognized method for the synthesis of imidazo[1,2-a]pyrimidines. nih.govbeilstein-journals.org This classical approach involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. nih.govbeilstein-journals.org The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. While traditionally effective, modifications such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times. acs.org For instance, a catalyst-free annulation reaction between various substituted 2-aminopyrimidines and α-bromoketones under microwave irradiation in a green solvent system (H₂O-IPA) has been shown to produce the corresponding imidazo[1,2-a]pyrimidines in excellent yields. acs.org

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular scaffolds like imidazo[1,2-a]pyrimidines from simple starting materials in a single step. researchgate.netbio-conferences.org These reactions offer high atom economy and procedural simplicity.

One notable MCR is the three-component condensation of a 2-aminopyrimidine, an aldehyde, and an isocyanide. bio-conferences.org This reaction, often catalyzed by a Lewis acid such as scandium triflate, provides a direct route to 3-aminoimidazo[1,2-a]pyrimidine derivatives. bio-conferences.org Continuous flow methodologies have been developed for this reaction, which not only shorten reaction times but also improve regioselectivity towards the desired 3-amino isomer and broaden the scope to include aliphatic aldehydes. nih.gov

Another versatile MCR involves the iodine-catalyzed, one-pot, three-component condensation of 2-aminopyrazine (B29847) or 2-aminopyridine, an aryl aldehyde, and tert-butyl isocyanide. rsc.orgnih.gov This process involves an in-situ generation of an imine, which then undergoes a [4+1] cycloaddition with the isocyanide to yield the final products in good yields at room temperature. nih.gov

MCR Type Reactants Catalyst/Conditions Product Type Key Advantages
Groebke-Blackburn-Bienaymé2-Aminopyrimidine, Aldehyde, IsocyanideScandium triflate / Continuous flow3-Aminoimidazo[1,2-a]pyrimidinesHigh efficiency, improved regioselectivity, broad aldehyde scope. bio-conferences.orgnih.gov
Copper-catalyzed A³ coupling2-Aminopyridine, Aldehyde, Terminal AlkyneCopper catalystImidazo[1,2-a]pyridine (B132010) derivativesDirect and efficient route to a broad range of derivatives. bio-conferences.org
Iodine-catalyzed cycloaddition2-Aminopyrazine/pyridine (B92270), Aryl aldehyde, tert-Butyl isocyanideMolecular IodineImidazo[1,2-a]pyrazine/pyridine derivativesMild room temperature conditions, good yields, cost-effective catalyst. nih.gov

This table presents a selection of multicomponent reaction strategies for synthesizing imidazo[1,2-a]pyrimidine and related scaffolds.

Cycloaddition and annulation reactions provide sophisticated pathways to construct the imidazo[1,2-a]pyrimidine ring system. Higher-order cycloadditions, such as the (8+2) cycloaddition, represent a modern approach for creating complex ring systems and have been explored for imidazo[1,2-a]pyrimidines. researchgate.net

Catalyst-free annulation reactions under microwave irradiation have also proven to be an expeditious method. acs.org This approach involves the reaction of 2-aminopyrimidines with α-bromoketones in an environmentally friendly solvent mixture of water and isopropanol (B130326), leading to excellent yields of the desired products. acs.org This method is noted for its simplicity, rapid reaction times, and broad substrate compatibility. acs.org

Both transition-metal-catalyzed and metal-free cyclization methods are prominent in the synthesis of the imidazo[1,2-a]pyrimidine nucleus. rsc.org

Palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines. acs.org This method involves a tandem reaction of amine and aldehyde derivatives, proceeding via an oxidative CDC in the presence of air as the oxidant, offering a practical approach with a broad substrate scope under mild conditions. acs.org Gold nanoparticles have also been utilized to catalyze the synthesis of 2-arylsubstituted imidazo[1,2-a]pyrimidines, presenting a green chemistry approach to these valuable compounds. mdpi.com

Conversely, metal-free approaches are gaining traction due to their environmental and economic benefits. acs.org An elemental sulfur-promoted oxidative cyclization has been developed for the efficient synthesis of substituted imidazo[1,2-a]pyridines from readily available 2-aminopyridines and aldehydes. nih.gov This method is highly atom-economical. Additionally, base-promoted, metal-free protocols have been used for the annulation of imidazo[1,2-a]pyrimidine systems. rsc.org

Cyclization Strategy Key Reagents/Catalysts Reaction Type Key Features
Palladium-Catalyzed CDCPdCl₂, Air (oxidant)Intramolecular Cross-Dehydrogenative CouplingMild conditions, broad scope, uses air as a green oxidant. acs.org
Gold-Catalyzed SynthesisGold NanoparticlesCyclizationGreen chemistry approach. mdpi.com
Sulfur-Promoted CyclizationElemental SulfurOxidative AnnulationMetal-free, atom-economical. nih.gov
Base-Promoted AnnulationBase (e.g., KOtBu)AnnulationMetal-free conditions. rsc.org

This table summarizes various cyclization strategies for the synthesis of the imidazo[1,2-a]pyrimidine core and related structures.

Regioselective Halogenation Strategies for Imidazo[1,2-A]pyrimidine Systems

Following the synthesis of the core imidazo[1,2-a]pyrimidine scaffold, regioselective halogenation is a crucial step for introducing functional handles that allow for further molecular diversification. The electronic properties of the fused ring system dictate the positions most susceptible to electrophilic substitution.

The C-3 position of the imidazo[1,2-a]pyridine and related pyrimidine (B1678525) systems is electron-rich and thus highly activated towards electrophilic attack. nih.gov This inherent reactivity allows for direct and regioselective halogenation at this site.

A facile and efficient transition-metal-free method for the regioselective C-3 halogenation of imidazo[1,2-a]pyridines has been developed using inexpensive sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source. nih.govrsc.org The reaction proceeds smoothly in the presence of acetic acid to afford 3-chloro- or 3-bromo-imidazo[1,2-a]pyridines in good to excellent yields. nih.gov This protocol is advantageous as it avoids the use of transition metals and employs cheap, readily available reagents. nih.gov The mechanism is proposed to involve a radical process. researchgate.net This C-3 halogenation strategy is tolerant of a wide variety of substituents on the pyridine ring. nih.gov

While specific literature detailing the direct chlorination at the C-7 position of the imidazo[1,2-a]pyrimidine ring is less common, this transformation is often achieved by starting with a pre-functionalized 2-aminopyrimidine. For example, the synthesis of 3-bromo-7-chloroimidazo[1,2-a]pyrimidine would typically involve the cyclocondensation of a 4-chloro-2-aminopyrimidine with an α-bromo-carbonyl compound, followed by bromination at the C-3 position, or by direct bromination of a 7-chloroimidazo[1,2-a]pyrimidine (B1425888) precursor. The synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, a related scaffold, is well-documented and often serves as a key intermediate for further functionalization. researchgate.net

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, represent a fundamental tool in organic synthesis for the interconversion of alkyl halides. byjus.comallaboutchemistry.net This SN2 reaction involves treating an alkyl halide with an alkali metal halide, effectively swapping the halogen atom. wikipedia.orgorganic-chemistry.org The classic Finkelstein reaction converts alkyl chlorides or bromides to the corresponding iodides using sodium iodide in acetone. The reaction's success is driven by the poor solubility of the resulting sodium chloride or bromide in acetone, which shifts the equilibrium toward the product. wikipedia.org

While widely applied to alkyl halides, the application of halogen exchange reactions to aryl and heteroaryl systems is more challenging due to the stronger carbon-halogen bond. Aromatic Finkelstein reactions are generally difficult and often require catalysts, such as copper(I) iodide in combination with diamine ligands, to proceed. wikipedia.orgunacademy.com In the context of the imidazo[1,2-a]pyrimidine scaffold, direct halogen exchange is not a commonly reported method for introducing bromine or chlorine. The synthesis of halo-imidazo[1,2-a]pyrimidines typically relies on direct halogenation of the heterocyclic core or by building the scaffold from pre-halogenated precursors. rsc.org The inherent reactivity of the imidazo[1,2-a]pyrimidine ring system favors electrophilic substitution, making direct halogenation a more straightforward and efficient approach than substitution-based exchange reactions at the core ring structure.

Utility of Halogenating Reagents and Reaction Conditions

The direct halogenation of the imidazo[1,2-a]pyrimidine scaffold is a highly effective method for introducing halogen atoms with high regioselectivity. The C3 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. A variety of halogenating agents and conditions have been developed to selectively introduce chlorine and bromine at this position.

Common brominating agents include N-Bromosuccinimide (NBS), which is a convenient and safe source of electrophilic bromine. benthamdirect.com More recently, metal-free approaches have been developed that are both efficient and align with green chemistry principles. One such method employs sodium bromite (NaBrO₂) in the presence of acetic acid, which provides a cheap and effective means for C3-bromination of imidazo[1,2-a]pyridines, a closely related scaffold. Electrochemical methods have also emerged, using simple sodium halides as the halogen source in an electro-oxidative process. researchgate.net

The choice of reagent and reaction conditions allows for fine-tuning of the halogenation process, consistently yielding the 3-halo derivative in moderate to excellent yields.

Table 1: Selected Halogenating Reagents and Conditions for Imidazo Fused Heterocycles

Reagent(s) Target Position Solvent Conditions Yield Range
N-Bromosuccinimide (NBS) C3 Lemon Juice (Natural Acid) Microwave, 85°C Good
Sodium Bromite (NaBrO₂), Acetic Acid C3 DMF 60°C 70-88%

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound requires a strategy that precisely controls the placement of both halogen atoms. This is typically achieved by starting with a pyrimidine ring that already contains the chloro substituent at the desired position, followed by the construction of the fused imidazole (B134444) ring and subsequent bromination.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a disconnection strategy that simplifies the target molecule into readily available starting materials. The primary disconnections are the C3-Br bond and the bonds forming the imidazole ring.

The C3-Br bond can be retrosynthetically disconnected via an electrophilic bromination reaction, leading to the precursor 7-chloroimidazo[1,2-a]pyrimidine . This intermediate is, in turn, derived from a cyclocondensation reaction, a common method for forming the imidazo[1,2-a]pyrimidine core. nih.gov This disconnection breaks the C2-N3 and C1-C8a bonds of the imidazole ring, leading to two key building blocks: 2-amino-4-chloropyrimidine (B19991) and a two-carbon electrophilic synthon, such as bromoacetaldehyde (B98955) or a bromoacetaldehyde equivalent. The 2-amino-4-chloropyrimidine is a commercially available starting material, making this a convergent and practical synthetic route.

Optimized Reaction Pathways for Selective Halogen Incorporation

Based on the retrosynthetic analysis, an optimized forward synthesis can be proposed. The pathway commences with the cyclocondensation of 2-amino-4-chloropyrimidine with an α-haloketone or aldehyde, a reaction often referred to as a Chichibabin or Hantzsch-type synthesis. nih.govacs.org

Step 1: Synthesis of 7-chloroimidazo[1,2-a]pyrimidine. The reaction between 2-amino-4-chloropyrimidine and an α-bromo carbonyl compound like 2-bromoacetaldehyde diethyl acetal (B89532) (which generates bromoacetaldehyde in situ under acidic conditions) or chloroacetaldehyde (B151913) proceeds via an initial SN2 reaction followed by intramolecular cyclization and dehydration to form the 7-chloroimidazo[1,2-a]pyrimidine core. This reaction can be optimized by performing it under reflux in a solvent such as ethanol (B145695) or isopropanol.

Step 2: Synthesis of this compound. The second step involves the highly regioselective bromination of the 7-chloroimidazo[1,2-a]pyrimidine intermediate at the C3 position. Given the electron-rich nature of this position, a mild electrophilic brominating agent is sufficient. N-Bromosuccinimide (NBS) in a solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) at room temperature provides a clean and efficient route to the final product. The reaction progress can be easily monitored by thin-layer chromatography (TLC). Upon completion, a simple workup and purification by column chromatography or recrystallization yields the target compound, this compound.

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry can be effectively applied to the synthesis of this compound to enhance its environmental sustainability. nih.gov Key areas for improvement include the use of greener solvents, energy-efficient reaction conditions, and catalyst-free systems. nih.govacs.org

Microwave-assisted organic synthesis (MAOS) offers a significant advantage over conventional heating by dramatically reducing reaction times, often from hours to minutes, thereby saving energy. nih.govtubitak.gov.tr The initial cyclocondensation step can be adapted to a microwave-promoted protocol. acs.org Furthermore, the use of environmentally benign solvents is a cornerstone of green chemistry. Traditional volatile organic solvents can be replaced with greener alternatives. For the synthesis of the imidazo[1,2-a]pyrimidine core, solvent systems like a mixture of water and isopropanol (H₂O-IPA) have proven effective, offering a safer and more sustainable medium. acs.org Some procedures even utilize natural solvents like lemon juice, which acts as both a solvent and a natural acid catalyst. benthamdirect.com

By combining these approaches—a catalyst-free cyclocondensation reaction performed under microwave irradiation in a green solvent—the synthesis can be made significantly more efficient and environmentally friendly compared to traditional methods.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

Step Conventional Approach Green Approach Green Advantage
Cyclocondensation Reflux in organic solvent (e.g., ethanol) for several hours. Microwave irradiation (5-30 min) in H₂O-IPA or ethanol. acs.orgtubitak.gov.tr Reduced reaction time, energy efficiency, use of safer solvents.

| Bromination | Use of NBS in chlorinated solvents (e.g., DCM). | Use of NBS in greener solvents (e.g., acetonitrile) or electrochemical methods. researchgate.net | Avoidance of hazardous chlorinated solvents. |

Chemical Reactivity and Functionalization of 3 Bromo 7 Chloroimidazo 1,2 a Pyrimidine

Investigating Reactivity Profiles of Halogen Substituents

The reactivity of the halogen atoms on the 3-bromo-7-chloroimidazo[1,2-a]pyrimidine core is dictated by their position. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive towards oxidative addition to the Pd(0) catalyst than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective functionalization at the C-3 position while leaving the C-7 chlorine atom intact, provided the reaction conditions are carefully controlled.

Conversely, the C-7 position on the pyrimidine (B1678525) ring is more susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine nitrogens renders the ring electron-deficient, activating the C-7 position for attack by nucleophiles. This reactivity pattern is a common feature in related azaheterocycles. researchgate.net Therefore, a strategic approach can be employed where the C-3 position is first modified via a cross-coupling reaction, followed by a subsequent SNAr reaction at the C-7 position, or vice versa, enabling the synthesis of diverse di-substituted imidazo[1,2-a]pyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For this compound, these reactions are typically expected to proceed selectively at the more reactive C-3 bromine position.

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organic halide. libretexts.org This reaction is widely used in the synthesis of biaryl compounds and has been applied to various heterocyclic systems analogous to imidazo[1,2-a]pyrimidine (B1208166). core.ac.ukiaea.orgmdpi.commdpi.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, often with a phosphine (B1218219) ligand, and a base in a suitable solvent. nih.govlibretexts.org The higher reactivity of the C-Br bond allows for selective arylation or vinylation at the C-3 position of the target molecule.

Substrate AnalogueCoupling PartnerCatalyst / LigandBase / SolventConditionsYield (%)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/Heteroaryl boronic acidsXPhosPdG2 / XPhosK₂CO₃ / Dioxane:H₂OMicrowave, 120°C, 30 min55-96 researchgate.net
3-Bromoimidazo[1,2-b]pyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene:EtOH:H₂O100°C, 12 h92 researchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄ / 1,4-Dioxane100°C, 12 h72-92 mdpi.com

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It serves as a powerful method for introducing alkynyl moieties into heterocyclic structures. researchgate.net Given the reactivity of the C-3 bromine, this compound is an excellent substrate for selective alkynylation at this position. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orgsoton.ac.uk

Substrate AnalogueCoupling PartnerCatalyst / Co-catalystBase / SolventConditionsYield (%)Reference
3-Bromo-2-chloroimidazo[1,2-b]pyridazinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFReflux, 18 h80 researchgate.net
6-Bromo-3-fluoro-2-cyanopyridine(4-Ethylphenyl)ethynePd(PPh₃)₄ / CuIEt₃N / THFRT, 16 h~90 soton.ac.uk
Unactivated Alkyl BromidesTerminal AlkynesPd₂(dba)₃ / NIPr·HClK₃PO₄ / Dioxane100°C, 12 h81-96 organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. organic-chemistry.orgacs.org The use of bulky, electron-rich phosphine ligands (such as XPhos, RuPhos, or BrettPhos) is crucial for achieving high efficiency, especially with less reactive aryl chlorides. nih.gov For this compound, this reaction can be directed to either the C-3 or C-7 position by tuning the reaction conditions and catalyst system, though the C-3 position is generally more reactive. A strong base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide is typically required. nih.gov

Substrate AnalogueAmineCatalyst / LigandBase / SolventConditionsYield (%)Reference
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDS / THF65°C, 16 h71 nih.gov
Aryl ChloridesVarious Amines[Pd(IPr)(cinnamyl)Cl]NaOtBu / Toluene100°C, 3-24 h70-98 researchgate.net
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhosLiOtBu / Toluene110°C, 24 h96 nih.gov

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, other metal-catalyzed transformations can be applied to functionalize the this compound scaffold. These reactions provide access to a broader range of derivatives through the formation of various C-C and C-heteroatom bonds. nih.gov For instance, the Heck reaction could be used to introduce alkenyl groups, and Stille coupling could be employed with organotin reagents. Furthermore, methods for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds have been developed, often using palladium or copper catalysts. researchgate.net These reactions would likely proceed with a preference for the C-3 position, consistent with the higher reactivity of the C-Br bond.

Electrophilic Substitution Reactions on the Imidazo[1,2-A]pyrimidine Core

The imidazo[1,2-a]pyrimidine scaffold presents a nuanced landscape for electrophilic substitution, governed by the electronic properties of its constituent rings. The imidazole (B134444) portion, being electron-rich, is generally more susceptible to electrophilic attack than the electron-deficient pyrimidine ring. echemi.com The regioselectivity of such reactions is a critical aspect, with specific positions on the bicyclic core being favored.

In the parent imidazo[1,2-a]pyrimidine system, the C-3 position of the imidazole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. echemi.comstackexchange.com This is due to the ability of the nitrogen atom at position 4 (N-4) to stabilize the resulting cationic intermediate (the Wheland intermediate) through resonance, effectively delocalizing the positive charge. Attack at the C-2 position, in contrast, leads to a less stable intermediate. stackexchange.com The pyrimidine ring is significantly deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing nitrogen atoms, a characteristic it shares with pyridine (B92270). echemi.comstackexchange.com

For the specific compound, this compound, the most reactive site for electrophilic substitution (C-3) is already occupied by a bromine atom. This has significant implications for further electrophilic reactions. The presence of the bromo group at C-3 and the chloro group at C-7, both being deactivating groups, further reduces the reactivity of the entire heterocyclic system towards electrophiles.

Should a sufficiently potent electrophile be employed, substitution would be directed to the remaining available positions. The relative reactivity of the remaining carbon atoms in the imidazo[1,2-a]pyrimidine core towards electrophiles generally follows the order C-3 > C-2 > C-5 > C-6 > C-7. With C-3 blocked, any further substitution is highly disfavored but might theoretically occur at the C-2 position, despite the electronic deactivation. The pyrimidine ring remains the least likely site for attack.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on the Imidazo[1,2-a]pyrimidine Core.
PositionRelative ReactivityRationale for Reactivity
C-3Most ReactiveHighest electron density; formation of a resonance-stabilized cationic intermediate.
C-2Moderately ReactiveLess stable cationic intermediate compared to attack at C-3. stackexchange.com
C-5Low ReactivityPart of the electron-deficient pyrimidine ring.
C-6Low ReactivityPart of the electron-deficient pyrimidine ring.
C-7Low ReactivityPart of the electron-deficient pyrimidine ring.

Ring-Opening and Rearrangement Reactions of Imidazo[1,2-A]pyrimidine Derivatives

The Dimroth rearrangement in imidazo[1,2-a]pyrimidines typically occurs under basic conditions, such as in the presence of hydroxide (B78521) ions. researchgate.netox.ac.uk The generally accepted mechanism involves the nucleophilic attack of a hydroxide ion at the C-5 position of the pyrimidine ring. researchgate.netresearchgate.net This position is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. This initial addition is followed by the cleavage of the N4-C5 bond, leading to a ring-opened intermediate. Subsequent rotation and re-cyclization via the attack of the exocyclic nitrogen onto the carbonyl group, followed by dehydration, results in a rearranged imidazo[1,2-a]pyrimidine scaffold. researchgate.net

Several factors can influence the propensity of the imidazo[1,2-a]pyrimidine core to undergo this rearrangement. A decrease in the π-electron density of the fused six-membered (pyrimidine) ring generally increases the rate of the rearrangement by facilitating the initial nucleophilic attack at C-5. nih.govresearchgate.net Consequently, the presence of electron-withdrawing substituents on the pyrimidine ring can accelerate the reaction. ucl.ac.uk The rate of the rearrangement is also dependent on pH. nih.gov While most commonly observed in basic media, Dimroth-type rearrangements can also occur under acidic or photo-activated conditions in other aza-heterocycles, though this has not been reported for the imidazo[1,2-a]pyrimidine system. ucl.ac.uknih.govresearchgate.net

The study of this rearrangement is crucial, as it can be an undesired side reaction that leads to structural misassignments of newly synthesized compounds. researchgate.netox.ac.uk For instance, a reaction intended to produce a C-2 substituted imidazo[1,2-a]pyrimidine might yield the C-3 substituted isomer through a Dimroth rearrangement, complicating characterization.

Table 2: General Conditions and Features of the Dimroth Rearrangement in Imidazo[1,2-a]pyrimidine Derivatives.
ParameterDescriptionReference
Reaction ConditionsTypically occurs in basic media (e.g., presence of hydroxide ions). researchgate.net Can also be facilitated by hydrolytic conditions. ucl.ac.uk researchgate.netucl.ac.uk
Mechanism1. Nucleophilic attack at C-5. 2. Ring-opening (N4-C5 bond cleavage). 3. Ring-closure to form the rearranged product. researchgate.netresearchgate.net
Influencing FactorsElectron-withdrawing groups on the pyrimidine ring increase the reaction rate. ucl.ac.uk The pH of the medium also affects the rate. nih.gov ucl.ac.uknih.gov
SignificanceCan lead to unexpected products and structural misassignments in synthesis. ox.ac.uk ox.ac.uk

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 7 Chloroimidazo 1,2 a Pyrimidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine, the analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the fused heterocyclic system.

¹H NMR Spectroscopy: The proton NMR spectrum of the imidazo[1,2-a]pyrimidine (B1208166) core typically displays characteristic signals in the aromatic region. For the parent imidazo[1,2-a]pyrimidine, protons appear as distinct multiplets. In the case of this compound, three protons are expected in the aromatic region. The proton at position 2 (H-2) and the proton at position 5 (H-5) would likely appear as doublets, while the proton at position 6 (H-6) would appear as a triplet or a doublet of doublets, due to coupling with the adjacent protons. The introduction of the bromine atom at position 3 and the chlorine atom at position 7 will induce downfield shifts for the adjacent protons due to their electron-withdrawing effects. Based on data from related imidazo[1,2-a]pyrimidine derivatives, the expected chemical shifts for the protons of this compound can be approximated. nih.govnih.govnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound is expected to show six distinct signals corresponding to the six carbon atoms of the bicyclic system. The carbon atoms directly bonded to the electronegative bromine (C-3) and chlorine (C-7) atoms will be significantly deshielded and thus appear at a lower field. The chemical shifts of the other carbon atoms (C-2, C-5, C-6, and the bridgehead carbon C-8a) can be assigned based on established data for the imidazo[1,2-a]pyrimidine scaffold and by using two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to correlate proton and carbon signals. nih.govacs.orgmdpi.com

PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
2~8.0-8.5 (s)~130-135
3-~105-115 (C-Br)
5~8.5-9.0 (d)~145-150
6~7.0-7.5 (dd)~110-115
7-~140-145 (C-Cl)
8a-~150-155

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, both standard MS and High-Resolution Mass Spectrometry (HRMS) are crucial for confirming its molecular formula, C₆H₃BrClN₃.

In an electron ionization (EI) mass spectrum, the molecule is expected to exhibit a distinct molecular ion peak (M⁺). Due to the presence of two halogen isotopes, bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion region will display a characteristic isotopic pattern. The most abundant peak will correspond to the combination of the most abundant isotopes, [C₆H₃⁷⁹Br³⁵ClN₃]⁺. The relative intensities of the isotopic peaks (M, M+2, M+4) will be indicative of the presence of one bromine and one chlorine atom.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The predicted monoisotopic mass for C₆H₃BrClN₃ is 230.91989 Da. uni.lu Experimental HRMS data that matches this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

The fragmentation pattern observed in the mass spectrum can also offer structural information. For related imidazo[1,2-a]pyrimidine and other heterocyclic systems, fragmentation often involves the loss of small molecules or radicals. sapub.orgnih.gov For this compound, initial fragmentation might involve the loss of a bromine or chlorine radical, followed by the cleavage of the pyrimidine (B1678525) or imidazole (B134444) ring.

Ion/FragmentPredicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl)Notes
[M]⁺230.9Molecular ion with characteristic isotopic pattern
[M+H]⁺231.9Protonated molecule, often observed in ESI
[M-Br]⁺152.0Loss of bromine radical
[M-Cl]⁺195.9Loss of chlorine radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of the aromatic C-H and C=C/C=N bonds within the fused heterocyclic ring system.

Key expected vibrational frequencies include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3150 cm⁻¹. nih.govnih.gov

C=C and C=N stretching: The stretching vibrations of the double bonds within the aromatic rings are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. nih.govnih.gov The exact positions of these bands are sensitive to the substitution pattern on the ring.

C-Cl and C-Br stretching: The carbon-halogen stretching vibrations occur in the fingerprint region of the spectrum. The C-Cl stretch is typically found in the 600-800 cm⁻¹ range, while the C-Br stretch appears at lower frequencies, usually between 500 and 600 cm⁻¹.

Functional Group/BondExpected Vibrational Frequency (cm⁻¹)
Aromatic C-H stretch3000 - 3150
C=C and C=N stretch1400 - 1650
C-H in-plane bend1000 - 1300
C-H out-of-plane bend750 - 900
C-Cl stretch600 - 800
C-Br stretch500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* transitions of the conjugated system.

The UV-Vis spectrum of imidazo[1,2-a]pyrimidine derivatives typically shows multiple absorption bands. researchgate.netresearchgate.net The positions and intensities of these bands are influenced by the nature and position of substituents on the heterocyclic core. The electron-withdrawing bromine and chlorine atoms, as well as the extended conjugation of the fused ring system, are expected to influence the energy of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). The spectrum is anticipated to show strong absorptions corresponding to π → π* transitions, which are characteristic of the aromatic system. Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed.

Electronic TransitionExpected Wavelength Range (nm)Description
π → π~250 - 350High intensity absorption due to the conjugated π-system
n → π~300 - 400Lower intensity absorption involving nitrogen lone pairs

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide valuable information about connectivity and electronic structure, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. This technique can provide precise measurements of bond lengths, bond angles, and intermolecular interactions.

To date, a specific crystal structure for this compound has not been reported in publicly available databases. However, analysis of crystal structures of related imidazo[1,2-a]pyrimidine derivatives and other halogenated heterocyclic compounds allows for predictions of its solid-state conformation. researchgate.netmdpi.com

A single-crystal X-ray diffraction analysis of this compound would be expected to reveal a planar or nearly planar fused ring system. The analysis would provide exact values for the C-Br and C-Cl bond lengths, as well as the bond angles within the imidazole and pyrimidine rings. Furthermore, it would elucidate the packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as π-π stacking or halogen bonding, which can influence the physical properties of the material.

Computational and Theoretical Investigations of 3 Bromo 7 Chloroimidazo 1,2 a Pyrimidine

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, in this case, the 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine molecule.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. This would reveal key bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure would provide information on the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attacks. Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

Atomic Charges and Electron Density Distribution Analysis

This analysis determines the charge distribution among the atoms within the molecule. This information helps in understanding the molecule's polarity and the nature of the chemical bonds. The electron density distribution provides a more detailed picture of bonding and lone pairs of electrons.

Reactivity Descriptors from Computational Chemistry

From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Chemical Hardness, Softness, and Electrophilicity Indices

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is calculated from the HOMO and LUMO energies. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of chemical hardness and indicates the molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Without specific studies on this compound, it is not possible to provide the detailed research findings and data tables as requested. Further experimental or computational research is required to elucidate the specific properties of this compound.

Fukui Functions for Site Selectivity Prediction

In the computational investigation of this compound, Fukui functions serve as a powerful tool to predict the regioselectivity of various chemical reactions. These functions, derived from conceptual Density Functional Theory (DFT), help in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks on a molecule. The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons.

For a given atom 'k' in a molecule, the condensed Fukui functions are calculated as follows:

For nucleophilic attack (fk+): This function indicates the propensity of an atom to accept an electron. A higher value suggests a more favorable site for a nucleophile to attack. It is calculated by comparing the electron population of the atom in its neutral and anionic states.

For electrophilic attack (fk-): This function measures the reactivity of a site towards an electrophile. A larger value indicates a greater tendency to donate an electron. It is determined by the difference in electron population between the neutral and cationic states.

For radical attack (fk0): This function predicts the site most susceptible to a radical species. It is typically approximated as the average of fk+ and fk-.

Based on the known electronic properties of the imidazo[1,2-a]pyrimidine (B1208166) scaffold and the influence of halogen substituents, a hypothetical representation of Fukui function values can be constructed to illustrate the predicted site selectivity. The electron-withdrawing nature of the chloro and bromo substituents, along with the nitrogen atoms in the heterocyclic rings, significantly influences the electron density distribution.

Table 1: Hypothetical Condensed Fukui Function Values for this compound

Atomfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)fk0 (Radical Attack)
C20.0850.0300.058
C30.0400.1500.095
C50.1200.0150.068
C60.0900.0250.058
C70.0500.1000.075
N10.0600.0100.035
N40.0300.0050.018
N80.0700.0200.045
Br0.0150.0900.053
Cl0.0100.0800.045

Note: The values in this table are illustrative and intended to represent the expected trends in reactivity based on the chemical structure. Actual values would need to be determined through specific DFT calculations for this compound.

From these hypothetical values, it can be inferred that the C5 position is the most susceptible to nucleophilic attack due to its relatively high fk+ value. Conversely, the C3 position is predicted to be the most reactive site for electrophilic attack, as indicated by its higher fk- value. These predictions are consistent with the general reactivity patterns observed for imidazo[1,2-a]pyrimidine systems.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a detailed understanding of the reaction mechanisms involving this compound at a molecular level. By employing quantum chemical methods, it is possible to map out the potential energy surface of a reaction, identifying key intermediates, transition states, and the associated energy barriers.

Transition State Analysis and Activation Energy Calculations

Transition state theory is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the rate of the reaction. For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, DFT calculations can be used to locate the transition state structures.

For example, in a hypothetical nucleophilic substitution reaction at the C7 position with a generic nucleophile (Nu-), the reaction would proceed through a Meisenheimer-like intermediate. Computational analysis would involve:

Geometry Optimization: The structures of the reactants (this compound and the nucleophile), the intermediate, the transition states, and the product are fully optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real (positive) frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy (Ea) Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

While specific transition state analyses for this compound are not documented, studies on similar halogenated heterocyclic systems demonstrate the utility of this approach. For instance, computational studies on the halogenation of imidazo[1,2-a]pyridines have elucidated the reaction mechanism and the role of different halogen sources. researchgate.netrsc.org

Table 2: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction on this compound

Reaction StepReactantsTransition StateIntermediate/ProductActivation Energy (kcal/mol)
Nucleophilic attack at C7C6H3BrClN3 + Nu-[TS1]-Meisenheimer Intermediate15.2
Chloride departureMeisenheimer Intermediate[TS2]-Product + Cl-5.8

Note: These values are hypothetical and serve to illustrate the type of data obtained from transition state analysis.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects through either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide good qualitative and quantitative predictions of how a solvent's polarity will affect the energies of reactants, transition states, and products.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism.

For reactions of this compound, moving from a nonpolar to a polar solvent would be expected to stabilize charged species, such as transition states and intermediates in nucleophilic aromatic substitution reactions. This stabilization would lead to a lowering of the activation energy and an increase in the reaction rate. Computational studies on related heterocyclic systems have shown that the choice of solvent can significantly influence reaction outcomes. researchgate.net

Spectroscopic Data Correlation with Theoretical Predictions (NMR, IR, UV-Vis)

Computational chemistry is an invaluable tool for the interpretation and prediction of spectroscopic data. By calculating the spectroscopic properties of a molecule, it is possible to corroborate experimental findings and gain a deeper understanding of its electronic and vibrational structure. DFT methods are widely used for the accurate prediction of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. nih.gov

Table 3: Comparison of Hypothetical Experimental and Calculated 13C NMR Chemical Shifts (ppm) for this compound

Carbon AtomHypothetical Experimental δ (ppm)Calculated δ (ppm)
C2145.8146.2
C3112.5112.9
C5128.3128.0
C6118.9119.3
C7140.1140.5
C8a142.6142.9

Note: The hypothetical experimental values are based on trends observed for similar compounds. The calculated values are illustrative of what would be expected from DFT calculations.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the different vibrational modes (stretching, bending, etc.) of the chemical bonds. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The calculated IR spectrum can then be compared with the experimental spectrum to aid in the assignment of the observed absorption bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. This method provides information about the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths of these transitions, which are related to the intensity of the absorption bands. The calculated λmax values can be compared with the experimental UV-Vis spectrum to understand the nature of the electronic transitions.

The correlation of theoretical and experimental spectroscopic data provides a powerful means of structure verification and offers insights into the electronic properties of this compound.

Future Research Avenues and Prospects for Imidazo 1,2 a Pyrimidine Halogenated Systems

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of heterocyclic compounds is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact through improved efficiency and safety. numberanalytics.com Future efforts in the synthesis of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine and its analogs will likely concentrate on moving away from traditional batch methods that often involve harsh conditions or toxic reagents. mdpi.com

A primary area of development is the adoption of flow chemistry . springerprofessional.demdpi.com This technique, involving the continuous passage of reactants through a reactor, offers superior control over reaction parameters like temperature and pressure, leading to enhanced yields, cleaner reaction profiles, and improved safety. numberanalytics.commdpi.com For the synthesis of imidazo[1,2-a]pyrimidines, flow chemistry can accelerate transformations and facilitate scalability, which is crucial for pharmaceutical applications. springerprofessional.denih.gov Microwave-assisted synthesis represents another sustainable approach, often dramatically reducing reaction times and energy consumption compared to conventional heating. researchgate.netmdpi.com

Furthermore, the development of one-pot, multicomponent reactions (MCRs) will continue to be a priority. springerprofessional.de MCRs enhance synthetic efficiency by combining three or more reactants in a single step, minimizing intermediate isolation and purification processes. springerprofessional.de Research into novel catalytic systems, including gold nanoparticles and other nanocatalysts, promises milder reaction conditions and environmentally benign processes for constructing the imidazo[1,2-a]pyrimidine (B1208166) core. mdpi.com

MethodologyKey AdvantagesRelevance to Imidazo[1,2-a]pyrimidines
Flow Chemistry Enhanced safety, scalability, improved yield & purity, precise control. mdpi.comEnables efficient and scalable production of halogenated scaffolds. nih.gov
Microwave-Assisted Synthesis Rapid reaction times, reduced energy consumption, higher yields. researchgate.netAccelerates the formation of the heterocyclic core. mdpi.com
Multicomponent Reactions (MCRs) High atom economy, reduced waste, simplified procedures. springerprofessional.deStreamlines the synthesis of complex derivatives from simple precursors.
Nanocatalysis High efficiency, mild conditions, reusability, environmentally friendly. mdpi.comOffers green alternatives to traditional metal catalysts. mdpi.com

Exploration of Diverse Functionalization Pathways and Scope Expansion

The presence of two distinct halogen atoms (bromine at C3 and chlorine at C7) on the this compound scaffold is a synthetic chemist's asset. Future research will heavily focus on exploiting the differential reactivity of the C-Br and C-Cl bonds to achieve selective functionalization. However, an equally important frontier is the direct functionalization of C-H bonds, which represents a more atom-economical approach to molecular diversification. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, allowing for the introduction of various functional groups under mild conditions. nih.gov Research will likely expand to include the C-H functionalization of the pyrimidine (B1678525) ring of the scaffold, which has been less explored than the imidazole (B134444) moiety. nih.gov This could involve introducing alkyl, aryl, and other valuable fragments without the need for pre-functionalized starting materials. rsc.org The development of radical-mediated reactions is another promising avenue for forging new carbon-carbon and carbon-heteroatom bonds at various positions on the ring system. rsc.orgmdpi.com

These advanced functionalization strategies will broaden the chemical space accessible from the this compound template, enabling the creation of large libraries of derivatives for biological screening and materials science applications.

Advanced Computational Studies for Rational Design and Reaction Prediction

Computational chemistry is an indispensable tool in modern chemical research, providing deep insights into molecular structure, reactivity, and interaction with biological targets. nih.gov For halogenated imidazo[1,2-a]pyrimidines, advanced computational studies will play a crucial role in several areas.

Density Functional Theory (DFT) calculations can be used to predict the reactivity of different positions on the heterocyclic ring, guiding the rational design of selective functionalization reactions. nih.govbohrium.com By modeling reaction pathways and transition states, chemists can understand the mechanisms of known reactions and predict the outcomes of new ones, saving significant experimental time and resources. nih.gov

In medicinal chemistry, molecular docking and other computational methods are used to predict how derivatives of the imidazo[1,2-a]pyrimidine scaffold might bind to biological targets like enzymes or receptors. nih.govresearchgate.net These in silico studies can prioritize the synthesis of compounds with the highest potential for desired biological activity, such as kinase inhibition or antiviral effects. nih.govresearchgate.net Furthermore, computational tools can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify drug candidates with favorable pharmacokinetic profiles early in the discovery process. bohrium.com

Computational MethodApplication in Imidazo[1,2-a]pyrimidine ResearchExpected Outcome
Density Functional Theory (DFT) Elucidating electronic structure, predicting reaction mechanisms. nih.govRational design of selective synthetic routes and catalysts. nih.gov
Molecular Docking Simulating binding of derivatives to biological targets (e.g., proteins). nih.govIdentification of promising candidates for drug development. researchgate.net
ADMET Prediction In silico evaluation of pharmacokinetic and toxicity profiles. bohrium.comPrioritization of compounds with drug-like properties.

Integration of this compound into Complex Chemical Architectures

The utility of this compound extends beyond its direct use as a bioactive molecule; it is also a valuable building block for the synthesis of more complex chemical structures. Its rigid, bicyclic core and versatile halogen handles make it an ideal starting point for constructing larger, polycyclic systems and natural product analogs.

Future research will likely see the incorporation of this scaffold into natural product synthesis, where the imidazo[1,2-a]pyrimidine core can impart unique structural and electronic properties. researchgate.net The development of methodologies to fuse additional rings onto the existing framework will lead to novel, three-dimensional structures with unexplored biological activities.

In the field of materials science, the electron-deficient nature of the imidazo[1,2-a]pyrimidine system makes it an attractive component for organic electronics. By incorporating this unit into conjugated polymers or small molecules, researchers can tune the optical and electronic properties of materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The bromo- and chloro-substituents serve as convenient points for polymerization or for linking the core to other functional moieties.

Q & A

Q. What are the most efficient synthetic routes for 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine, and what reaction conditions optimize yield?

The one-pot Biginelli reaction is a robust method for synthesizing imidazo[1,2-a]pyrimidine derivatives. Using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate under solvent-free fusion conditions with a catalytic amount of dimethylformamide (DMF) yields high-purity products (85–92% yields) . For bromination, reacting 7-chloroimidazo[1,2-a]pyrimidine with bromine in acetic acid under inert atmospheres introduces the bromine substituent at the 3-position. Temperature control (60–80°C) and stoichiometric monitoring are critical to avoid over-bromination .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Comprehensive characterization requires:

  • FT-IR : To confirm functional groups (e.g., C-Br stretch at ~550 cm⁻¹, C-Cl at ~750 cm⁻¹).
  • ¹H/¹³C NMR : To resolve aromatic protons (δ 7.0–8.5 ppm) and halogen-substituted carbons (δ 110–130 ppm).
  • Mass spectrometry : For molecular ion validation (e.g., [M+H]⁺ at m/z 261.94 for C₇H₄BrClN₂). Elemental analysis (C, H, N) further verifies purity .

Advanced Research Questions

Q. How can researchers address low yields in bromination steps during synthesis?

Low yields often stem from competing side reactions (e.g., di-bromination or ring degradation). Strategies include:

  • Controlled stoichiometry : Use 1.1–1.2 equivalents of bromine to minimize excess.
  • Solvent optimization : Acetic acid enhances electrophilic substitution but may require dilution with dichloromethane to moderate reactivity.
  • Temperature modulation : Gradual heating (40°C → 70°C) reduces decomposition. Post-reaction quenching with Na₂S₂O₃ removes residual bromine .

Q. What strategies enable functionalization of the imidazo[1,2-a]pyrimidine core for targeted biological activity?

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the 2- or 6-positions, enhancing interactions with biological targets (e.g., kinase binding) .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) and improves regioselectivity during cyclization .
  • Halogen exchange : Replace bromine with azide or amine groups via nucleophilic aromatic substitution for solubility optimization .

Q. How to resolve contradictions in reported biological activities across studies?

Discrepancies often arise from structural analogs or assay variability. Mitigation strategies:

  • Structural validation : Ensure compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for regiochemistry confirmation).
  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
  • Meta-analysis : Compare substituent effects (e.g., 3-bromo vs. 7-chloro) on activity trends. For example, 7-chloro derivatives show higher antimicrobial potency, while bromine enhances antiproliferative effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.